

Technical Guide: Synthesis and Purification of Fmoc-L-Methionine-(N)

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Compound of Interest

Compound Name: L-METHIONINE-N-FMOC (15N)

Cat. No.: B1579906

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Strategic Synthesis Overview

The preparation of Fmoc-L-Met-(

N)-OH typically proceeds via the Schotten-Baumann protection of commercially available or biosynthetically prepared L-Methionine-(

N). While total synthesis from

NH

Cl (via Strecker synthesis) is possible, it is operationally complex and prone to yield losses. This guide focuses on the critical Fmoc-protection workflow, optimizing for the high cost of the isotopic starting material by prioritizing yield recovery and preventing S-oxidation.

Key Chemical Challenges

- S-Oxidation: The methionine thioether is susceptible to oxidation to sulfoxide (Met(O)) under basic conditions if exposed to atmospheric oxygen or peroxides in solvents.
- Fmoc-Dipeptide Formation: Excessively high pH (>10) during protection can lead to the formation of the impurity Fmoc-Met-Met-OH.

- Isotope Economy: Unlike standard synthesis, every milligram of N mother liquor represents significant financial loss.

Experimental Protocol: Fmoc Protection

Reaction Type: Schotten-Baumann Acylation Starting Material: L-Methionine-(

N) (98%+ atom

N) Reagent: Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)

Reagents & Stoichiometry

Component	Equiv.	Role	Notes
L-Methionine-(N)	1.0	Substrate	Expensive; limiting reagent.
Fmoc-OSu	1.1	Protecting Group	Preferred over Fmoc-Cl to reduce dipeptide formation.
Na CO / NaHCO	2.0 - 2.5	Base	Maintains pH 8.5–9.5.
Acetone / Water	1:1 (v/v)	Solvent	Dioxane is an alternative, but Acetone is easier to remove.

Step-by-Step Methodology

Phase A: Solubilization and pH Adjustment

- Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-Methionine-(

N) (e.g., 5.0 mmol) in deionized water (15 mL).

- Base Addition: Add solid Na

CO

(5.0 mmol) and NaHCO

(5.0 mmol). Stir until fully dissolved.

- Expert Insight: Using a carbonate/bicarbonate mix buffers the solution effectively near pH 9.0, preventing the pH spike that causes Fmoc hydrolysis.
- Solvent Integration: Add Acetone (15 mL). The solution should remain clear.
 - Precaution: Degas the water and acetone with N

for 10 minutes prior to mixing to minimize dissolved oxygen, protecting the sulfur moiety.

Phase B: Acylation Reaction

- Reagent Addition: Add Fmoc-OSu (5.5 mmol) slowly as a solid or dissolved in a minimal amount of acetone.
- Reaction Monitoring: Stir the mixture at room temperature (20–25°C) for 3–12 hours.
 - TLC Control: Monitor consumption of free amino acid (ninhydrin positive, baseline) and appearance of product (UV active, R

~0.5 in CHCl

/MeOH/AcOH 90:8:2).

- Completion: The reaction is complete when the ninhydrin test on the aqueous phase is negative.

Phase C: Workup and Isolation

- Solvent Removal: Evaporate the acetone under reduced pressure (Rotavap) at <40°C. Do not overheat.

- Lipophilic Wash: Dilute the remaining aqueous residue with water (10 mL) and extract twice with Diethyl Ether (2 x 20 mL).
 - Purpose: This removes unreacted Fmoc-OSu and Fmoc-byproducts (fulvene). The product remains in the aqueous phase as the carboxylate salt.
- Acidification: Cool the aqueous phase to 0°C. Slowly acidify to pH 2.0 using 1N HCl or 10% KHSO₅.
 - Observation: The product, Fmoc-L-Met-(N)-OH, will precipitate as a white solid or oil out.
- Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL).
- Drying: Combine organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and filter.
- Concentration: Evaporate the solvent to obtain the crude product.

Purification Strategy

While column chromatography is possible, it is often unnecessary and leads to product loss. Recrystallization is the preferred method for Fmoc-Met derivatives.

Protocol: Toluene Recrystallization

Reference Grounding: This method is validated for Fmoc-Met-OH to remove impurities effectively [1].

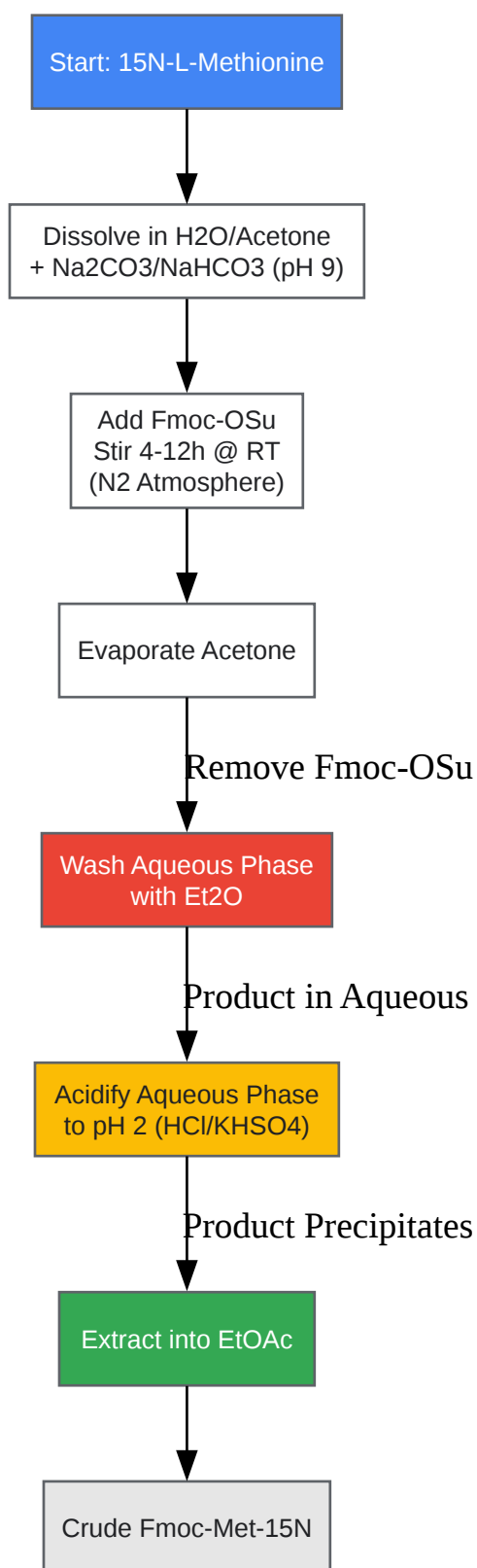
- Solvation: Suspend the crude solid in Toluene (approx. 6 mL per gram of crude).
- Heating: Heat the mixture to 50°C. Stir for 1 hour. The product may not fully dissolve but impurities will be extracted or the crystal form will ripen.

- Cooling: Slowly cool the mixture to 30°C over 2 hours, then to 4°C overnight.
- Filtration: Filter the white precipitate. Wash the cake with cold Toluene.
- Drying: Dry under high vacuum at 40°C to constant weight.

Alternative System: If Toluene fails to yield a solid (oiling out occurs), use Ethyl Acetate / Hexane. Dissolve in minimum hot EtOAc, then add Hexane until turbid. Cool to -20°C.

Visualization of Workflows

Reaction & Workup Logic

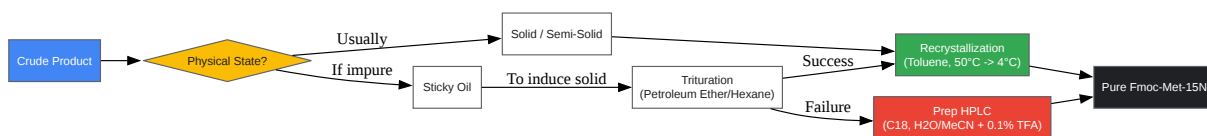


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Caption: Step-by-step workflow for the Fmoc protection of

N-Methionine, highlighting the critical wash step to remove excess reagent before acidification.

Purification Decision Tree



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Caption: Decision logic for purification. Recrystallization is the primary route; HPLC is reserved for stubborn oils or high-purity requirements.

Quality Control & Analytical Data

Verify the identity and purity using the following parameters.

Analytical Specifications

Test	Method	Acceptance Criteria
Purity	HPLC (C18, 254 nm)	> 98.0%
Enantiomeric Purity	Chiral HPLC	> 99.0% ee (L-isomer)
Isotopic Enrichment	MS /	> 98 atom %
	N-NMR	N
Appearance	Visual	White to off-white powder

NMR Characterization Data (Expected)

The introduction of

N results in splitting of the amide proton signal in

¹H NMR (

Hz).

- ¹H NMR (400 MHz, DMSO-d

):

- 12.7 (s, 1H, COOH)
- 7.90 (d, Hz, 1H, N-H) — Note the large coupling doublet.
- 7.89 (d, 2H, Fmoc Ar-H)
- 7.70 (d, 2H, Fmoc Ar-H)
- 7.41 (t, 2H, Fmoc Ar-H)
- 7.32 (t, 2H, Fmoc Ar-H)
- 4.20–4.35 (m, 3H, Fmoc CH, CH)
- 4.05 (m, 1H, -CH)
- 2.40–2.50 (m, 2H, -CH)
- 2.05 (s, 3H, S-CH)
- 1.90–2.00 (m, 2H, -CH)

- N NMR (40 MHz, DMSO-d₆, ref. liq. NH₃):
 - ~110–120 ppm (Carbamate N).

References

- Sethi, M. K. (2015). Impact of purification of Fmoc-amino acids on peptide purity in solid phase peptide synthesis. *Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry*, 3(4), 188-195. [Link](#)
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- Isotec / Sigma-Aldrich. (n.d.). Synthesis of 15N-Labeled Amino Acids. Technical Bulletin. [Link](#)
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